3-Chloro-4-hydrazinyl-1,7-naphthyridine
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Overview
Description
3-Chloro-4-hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate in ethanol under reflux conditions. This reaction typically yields the desired product in high purity and yield .
Chemical Reactions Analysis
3-Chloro-4-hydrazinyl-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate, sodium azide, and phenyl isothiocyanate . Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-4-hydrazinyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydrazinyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-Chloro-4-hydrazinyl-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its use in drug development for bacterial infections.
2,7-Naphthyridine: Exhibits antimicrobial and anticancer activities.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C8H7ClN4 |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
(3-chloro-1,7-naphthyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10/h1-4H,10H2,(H,12,13) |
InChI Key |
CBPRKAFLFPKBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=C(C(=C21)NN)Cl |
Origin of Product |
United States |
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